5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one
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Overview
Description
5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an amino group and a dimethyl-substituted pyrazolone ring
Scientific Research Applications
5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of biological targets, including enzymes, receptors, and dna structures .
Mode of Action
It’s worth noting that similar compounds have shown a wide range of interactions with their targets, leading to various biological effects .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), hydrazine derivatives (from reduction), and various substituted pyrazolones (from substitution).
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyrazolones, the presence of the amino group and the dimethyl substitution enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-amino-4,4-dimethyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2)3(6)7-8-4(5)9/h1-2H3,(H2,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZVKLJDRCVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NNC1=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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